- Combinatorial synthesis of 3,5-dimethylene substituted 1,2,4-triazoles, Combinatorial Chemistry & High Throughput Screening, 2011, 14(2), 132-137

Cas no 937-39-3 (2-Phenylacetohydrazide)

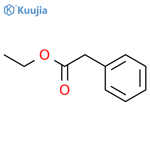

2-Phenylacetohydrazide structure

Nome del prodotto:2-Phenylacetohydrazide

2-Phenylacetohydrazide Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Phenylacetohydrazide

- benzeneaceticacid,hydrazide

- RARECHEM BG FB 0137

- PHENYLACETIC ACID HYDRAZIDE

- PHENYLACETHYDRAZIDE

- 2-PHENYLACETIC ACID HYDRAZIDE

- ASISCHEM R35457

- Phenylacetic Hydrazide

- 2-phenylacetohydrazide(SALTDATA: FREE)

- SPECS AN-068

- Benzeneacetic acid, hydrazide

- Phenylacetylhydrazine

- Phenylacetyl hydrazide

- Phenacetic acid hydrazide

- (2-Phenylacetyl)hydrazine

- Phenylacetohydrazide

- Phenyl-acetic acid hydrazide

- FPTCVTJCJMVIDV-UHFFFAOYSA-N

- Phenylacetic acid hydrazide, 98%

- Acetic acid, phenyl-, hydrazide

- phenyl acetic hydrazide

- 2-phenyl-acetohydrazide

- 2-phenylacetic h

- Acetic acid, phenyl-, hydrazide (6CI, 7CI, 8CI)

- 2-Phenylacetic hydrazide

- INHd 30

- NSC 151437

- Phenyl acetohydrazide

- HMS1782P15

- BBL008394

- STK041854

- MFCD00007612

- DS-013559

- phenyl acetic acid hydrazide

- AC1644

- AI3-22890

- DTXSID0061327

- Phenylacetic acid, hydrazide

- DB-057427

- 2-phenyl-acetic acid hydrazide

- NSC151437

- 937-39-3

- Phenylacetic hydrazide, 98%

- AKOS000120769

- Z56867310

- Oprea1_206017

- EN300-17050

- P2203

- NSC-151437

- CHEMBL339003

- acetohydrazide, 2-phenyl-

- EINECS 213-328-6

- InChI=1/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11

- SY032275

- SCHEMBL9163298

- RS-1033

- BDBM50001681

- CCG-50896

- SCHEMBL5080

- CS-0067160

- E3Y5SE9D4G

- ALBB-001037

- NS00017492

- AN-068/40177140

- SR-01000640236-1

-

- MDL: MFCD00007612

- Inchi: 1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)

- Chiave InChI: FPTCVTJCJMVIDV-UHFFFAOYSA-N

- Sorrisi: O=C(CC1C=CC=CC=1)NN

Proprietà calcolate

- Massa esatta: 150.07900

- Massa monoisotopica: 150.079

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 11

- Conta legami ruotabili: 2

- Complessità: 130

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: 0.4

- Superficie polare topologica: 55.1

- Conta Tautomer: 2

Proprietà sperimentali

- Colore/forma: Ago bianco solido

- Densità: 1.1392 (rough estimate)

- Punto di fusione: 115.0 to 119.0 deg-C

- Punto di ebollizione: 271.72°C (rough estimate)

- Punto di infiammabilità: 174.5 °C

- Indice di rifrazione: 1.6180 (estimate)

- PSA: 55.12000

- LogP: 1.31020

- λmax: 205(MeOH)(lit.)

- Solubilità: Non determinato

2-Phenylacetohydrazide Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Danger

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII

- WGK Germania:3

- Codice categoria di pericolo: 22

- Istruzioni di sicurezza: S24/25

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Store at room temperature

- Classe di pericolo:6.1

- PackingGroup:III

2-Phenylacetohydrazide Dati doganali

- CODICE SA:2928000090

- Dati doganali:

Codice doganale cinese:

2928000090Panoramica:

2928000090 Altre idrazina (Idrazina) E clorexidina (idrossilamina) Derivati organici di. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2928000090 altri derivati organici dell'idrazina o dell'idrossilamina IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

2-Phenylacetohydrazide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137800-25g |

2-Phenylacetohydrazide |

937-39-3 | 97% | 25g |

¥66.00 | 2024-04-24 | |

| Enamine | EN300-17050-5.0g |

2-phenylacetohydrazide |

937-39-3 | 95% | 5g |

$35.0 | 2023-05-03 | |

| Enamine | EN300-17050-100.0g |

2-phenylacetohydrazide |

937-39-3 | 95% | 100g |

$188.0 | 2023-05-03 | |

| eNovation Chemicals LLC | D694862-100g |

Phenylacetic Hydrazide |

937-39-3 | 98% | 100g |

$130 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79980-100g |

2-Phenylacetohydrazide |

937-39-3 | 100g |

¥726.0 | 2021-09-08 | ||

| Fluorochem | 228240-10g |

2-Phenylacetohydrazide |

937-39-3 | 95% | 10g |

£31.00 | 2022-02-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P822080-5g |

PHENYLACETIC ACID HYDRAZIDE |

937-39-3 | 97% | 5g |

¥44.00 | 2022-09-28 | |

| Apollo Scientific | OR310651-1g |

Phenylacetic acid hydrazide |

937-39-3 | 98% | 1g |

£34.00 | 2023-08-31 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY032275-500g |

Phenylacetic Hydrazide |

937-39-3 | ≥98% | 500g |

¥1340.00 | 2024-07-09 | |

| abcr | AB265207-1 g |

2-Phenylacetohydrazide, 95%; . |

937-39-3 | 95% | 1g |

€66.70 | 2022-06-11 |

2-Phenylacetohydrazide Metodo di produzione

Metodo di produzione 1

Metodo di produzione 2

Condizioni di reazione

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 1 - 2 h, reflux; reflux → rt

1.2 Reagents: Hydrazine hydrate (1:1) ; 0 °C; 0 °C → rt; 1 - 2 h, reflux

1.2 Reagents: Hydrazine hydrate (1:1) ; 0 °C; 0 °C → rt; 1 - 2 h, reflux

Riferimento

- Development of novel liver X receptor modulators based on a 1,2,4-triazole scaffold, Bioorganic & Medicinal Chemistry Letters, 2019, 29(3), 449-453

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux

Riferimento

- Synthesis, characterization and biological properties of some newer 2-(N-substituted carboxamido methyl thio)-5-benzyl-1,3,4-oxadiazoles, Organic Chemistry: An Indian Journal, 2012, 8(11), 407-409

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 2 h, rt

Riferimento

- Synthesis of Acyl Hydrazides from Carboxamides and Hydrazine Hydrate Under Metal-Free Conditions at Room Temperature, Asian Journal of Organic Chemistry, 2023, 12(6),

Metodo di produzione 5

Metodo di produzione 6

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydrazine Solvents: Ethanol ; rt → 0 °C

1.2 Solvents: Ethanol ; 0 °C; 0 °C → rt; 12 h, rt

1.2 Solvents: Ethanol ; 0 °C; 0 °C → rt; 12 h, rt

Riferimento

- Synthesis of α-ketophosphonates comprising mobile hydrogens in the α position: IR, 1H, 13C, and 31P NMR spectroscopic characteristics and reactivities with primary amines and hydrazines, Phosphorus, 2003, 178(10), 2241-2253

Metodo di produzione 8

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Alumina , Hydrazine hydrate (1:1)

Riferimento

- Synthesis of monoacyl hydrazides, Journal of Organic Chemistry, 1965, 30(7), 2486-8

Metodo di produzione 10

Metodo di produzione 11

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol , Water ; 2 h, 80 °C; cooled

Riferimento

- Crystal structures and thermochemical properties of phenyl-acetic acid furan-2-ylmethylene-hydrazide and its Ni(II) complex, Wuji Huaxue Xuebao, 2015, 31(8), 1520-1528

Metodo di produzione 13

Metodo di produzione 14

Metodo di produzione 15

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 2 - 3 h, reflux

Riferimento

- Synthesis of new S-alkylated-3-mercapto-1,2,4-triazole derivatives bearing cyclic amine moiety as potent anticancer agents, Letters in Drug Design & Discovery, 2012, 9(3), 276-281

Metodo di produzione 17

Metodo di produzione 18

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; 30 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; 30 min, reflux

Riferimento

- Designing and exploring active N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients, European Journal of Medicinal Chemistry, 2015, 96, 330-339

Metodo di produzione 20

2-Phenylacetohydrazide Raw materials

- Methyl phenylacetate

- Ethyl phenylacetate

- Phosphonic acid, (phenylacetyl)-, bis(1-methylethyl) ester

- 1,1-Dimethylethyl N-methyl-N-(2-phenylacetyl)carbamate

2-Phenylacetohydrazide Preparation Products

2-Phenylacetohydrazide Letteratura correlata

-

Muhammad Naeem Ahmed,Muneeba Arif,Hina Andleeb,Syed Wadood Ali Shah,Ifzan Arshad,Muhammad Nawaz Tahir,Mariana Rocha,Diego M. Gil CrystEngComm 2021 23 955

-

Dillon Love,Kangmin Kim,Dylan W. Domaille,Olivia Williams,Jeffrey Stansbury,Charles Musgrave,Christopher Bowman Polym. Chem. 2019 10 5790

-

Joti Sarup Aggarwal,Jnanendra Nath Ray J. Chem. Soc. 1930 492

-

Bharathkumar Inturi,Gurubasavaraj V. Pujar,Madhusudhan N. Purohit,Viswanathan B. Iyer,Sowmya G. S.,Madhuri Kulkarni RSC Adv. 2016 6 110571

-

Marzieh Sohrabi,Mohammad Reza Binaeizadeh,Aida Iraji,Bagher Larijani,Mina Saeedi,Mohammad Mahdavi RSC Adv. 2022 12 12011

937-39-3 (2-Phenylacetohydrazide) Prodotti correlati

- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)

- 34800-90-3(1-Naphthaleneacethydrazide)

- 139277-58-0(2-(Biphenyl-4-yl)acetohydrazide)

- 500011-85-8(2-(3-Bromo-Pyrazol-1-Yl)-3-Chloro-Pyridine)

- 2227797-51-3((1R)-3-amino-1-(4-bromo-3,5-dimethylphenyl)propan-1-ol)

- 866340-54-7(6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-(4-fluorophenyl)methyl-1,4-dihydroquinolin-4-one)

- 2229440-64-4(methyl 2-1-(aminomethyl)-3-hydroxycyclobutylbenzoate)

- 946275-37-2(1-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,3-dihydro-1H-indole)

- 1504167-46-7(1-(4-fluoro-2-methylphenyl)-2-(methylamino)ethan-1-one)

- 2137548-23-1(2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:937-39-3)2-Phenylacetohydrazide

Purezza:99%

Quantità:500g

Prezzo ($):168.0